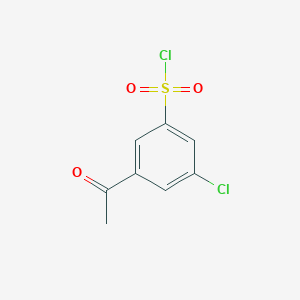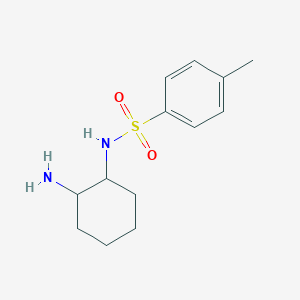
2-Hydroxy-3-(4-phenylpiperazinyl)propyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(4-phenylpiperazinyl)propyl benzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzoate ester linked to a hydroxypropyl group, which is further connected to a phenylpiperazine moiety. The presence of these functional groups allows the compound to exhibit a range of chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-phenylpiperazinyl)propyl benzoate typically involves the reaction of 2-hydroxypropyl benzoate with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions to ensure optimal yield and purity. The reaction mechanism involves the nucleophilic attack of the hydroxy group on the benzoate ester, followed by the formation of the final product through a series of condensation and elimination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(4-phenylpiperazinyl)propyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxy-3-(4-phenylpiperazinyl)propyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(4-phenylpiperazinyl)propyl benzoate involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to its observed biological effects. Molecular docking studies have provided insights into the binding interactions and conformational changes induced by the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(4-substituted-1-piperazinyl)propyl benzoate: These compounds have similar structures but with different substituents on the piperazine ring.
4-Hydroxy-3-(4-phenylpiperazinyl)propyl benzoate: This compound has a hydroxy group on the benzene ring, leading to different chemical and biological properties.
Uniqueness
2-Hydroxy-3-(4-phenylpiperazinyl)propyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl] benzoate |
InChI |
InChI=1S/C20H24N2O3/c23-19(16-25-20(24)17-7-3-1-4-8-17)15-21-11-13-22(14-12-21)18-9-5-2-6-10-18/h1-10,19,23H,11-16H2 |
Clé InChI |
OLHKWDBJLFGPFK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(COC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)
![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)




![3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124740.png)
![N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B12124753.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B12124754.png)

![Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124760.png)
![2-Furoic acid,5-[(pentyloxy)methyl]-](/img/structure/B12124764.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide](/img/structure/B12124774.png)
![[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl-](/img/structure/B12124788.png)
